3-Ethylaniline
Overview
Description
3-Ethylaniline, also known as m-ethylaniline or benzenamine, 3-ethyl-, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where an ethyl group is substituted at the meta position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic amine odor and is used in various chemical synthesis processes .
Scientific Research Applications
3-Ethylaniline has several applications in scientific research:
Safety and Hazards
3-Ethylaniline may cause damage to organs . It is toxic if swallowed, inhaled, or in contact with skin . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapors should be avoided .
Relevant Papers The retrieved papers discuss the synthesis of this compound hybrid imino-thiazolidinones and the use of this compound as a reagent in the design, synthesis, and biological evaluation of thienopyrimidine hydroxamic acid-based derivatives .
Mechanism of Action
Target of Action
3-Ethylaniline is an organic compound that belongs to the class of aniline and substituted anilines . .
Mode of Action
It’s known that it can be used in the synthesis of various compounds . For instance, it may be used in the synthesis of benzoxazine monomers , succin(m-ethynyl)dianilide, and sebaco(m-ethynyl)dianilide .
Biochemical Pathways
It’s known that it can be used in the synthesis of various compounds, suggesting that it may play a role in the biochemical pathways related to these compounds .
Result of Action
It’s known that it can be used in the synthesis of various compounds , suggesting that it may have a role in the molecular and cellular processes related to these compounds.
Biochemical Analysis
Biochemical Properties
3-Ethylaniline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with carbonic anhydrase II, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . The inhibition of carbonic anhydrase II by this compound can have therapeutic implications, especially in the treatment of conditions like glaucoma and certain cancers . The compound interacts with the enzyme’s active site, leading to a decrease in its catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase II by this compound can alter the pH balance within cells, affecting cellular metabolism and gene expression . Additionally, this compound can impact cell signaling pathways that are pH-dependent, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of carbonic anhydrase II, this compound inhibits the enzyme’s activity, leading to a reduction in the conversion of carbon dioxide to bicarbonate and protons . This inhibition can result in changes in cellular pH and subsequent alterations in cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of carbonic anhydrase II, without causing significant toxicity . At higher doses, this compound can have toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting enzymes like carbonic anhydrase II . This inhibition can lead to changes in the levels of bicarbonate and protons within cells, impacting overall cellular metabolism. Additionally, this compound may be metabolized by other enzymes, leading to the formation of different metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific tissues or cellular compartments. Understanding the transport and distribution of this compound is crucial for determining its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules. The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
3-Ethylaniline can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, followed by reduction to yield this compound.
Direct Amination: Another method is the direct amination of ethylbenzene using ammonia in the presence of a catalyst.
Industrial Production: Industrially, this compound is produced by the catalytic hydrogenation of 3-nitroethylbenzene using hydrogen gas and a metal catalyst such as palladium or platinum.
Chemical Reactions Analysis
3-Ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethylbenzoquinone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 3-ethylcyclohexylamine using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions: Typical reagents include bromine for bromination, potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction
Major Products: Major products include 3-ethylbenzoquinone from oxidation and 3-ethylcyclohexylamine from reduction.
Comparison with Similar Compounds
3-Ethylaniline can be compared with other similar compounds:
Similar Compounds: Compounds such as aniline, 2-ethylaniline, and 4-ethylaniline share structural similarities
Comparison: While aniline is the simplest form, 2-ethylaniline and 4-ethylaniline have the ethyl group at different positions, leading to variations in their chemical behavior and applications
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and reactivity make it a valuable intermediate in chemical synthesis and a subject of ongoing scientific study.
Properties
IUPAC Name |
3-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPQMFZCBTTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051434 | |
Record name | 3-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-02-0 | |
Record name | 3-Ethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5U3OQY77O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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